molecular formula C11H12BrNO B2414410 2-(5-bromo-1H-indol-2-yl)propan-2-ol CAS No. 868692-02-8

2-(5-bromo-1H-indol-2-yl)propan-2-ol

Cat. No.: B2414410
CAS No.: 868692-02-8
M. Wt: 254.127
InChI Key: HMKJUYYZVGMCFK-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-2-yl)propan-2-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The specific structure of this compound includes a bromine atom at the 5-position and two methyl groups at the alpha position, contributing to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that 2-(5-bromo-1H-indol-2-yl)propan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-2-yl)propan-2-ol typically involves the bromination of indole derivatives followed by functional group modifications. One common method includes the reaction of 5-bromoindole with formaldehyde and a suitable reducing agent to introduce the methanol group at the 2-position. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 1H-Indole-2-carboxylic acid, 5-bromo-alpha,alpha-dimethyl-.

    Reduction: Formation of 1H-Indole-2-methanol, alpha,alpha-dimethyl-.

    Substitution: Formation of 1H-Indole-2-methanol, 5-amino-alpha,alpha-dimethyl-.

Scientific Research Applications

2-(5-bromo-1H-indol-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2-methanol: Lacks the bromine atom and alpha,alpha-dimethyl groups, resulting in different chemical properties.

    5-Bromoindole: Lacks the methanol and alpha,alpha-dimethyl groups, affecting its reactivity and biological activity.

    1H-Indole-2-carboxylic acid, 5-bromo-alpha,alpha-dimethyl-: An oxidized derivative with different chemical and biological properties.

Uniqueness

2-(5-bromo-1H-indol-2-yl)propan-2-ol is unique due to the presence of both the bromine atom and the alpha,alpha-dimethyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(5-bromo-1H-indol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2,14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKJUYYZVGMCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(N1)C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868692-02-8
Record name 2-(5-bromo-1H-indol-2-yl)propan-2-ol
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